molecular formula C20H28N4O3 B2815473 tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate CAS No. 1904293-19-1

tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2815473
CAS No.: 1904293-19-1
M. Wt: 372.469
InChI Key: MGMPQOSAKYICIU-UHFFFAOYSA-N
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Description

Tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a triazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the triazole intermediate reacts with a piperidine derivative.

    Introduction of the Tert-butyl Ester Group: This is usually done via esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized using continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The triazole ring is known for its bioactivity, which could be harnessed in drug discovery.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties. The presence of the piperidine ring suggests potential activity in the central nervous system, possibly as an analgesic or antipsychotic agent.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring could play a key role in these interactions, possibly through hydrogen bonding or π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate
  • Tert-butyl 4-((5-oxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate lies in the specific substitution pattern on the triazole ring. The o-tolyl group provides distinct steric and electronic properties compared to other substituents, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-14-7-5-6-8-16(14)24-17(21-22-18(24)25)13-15-9-11-23(12-10-15)19(26)27-20(2,3)4/h5-8,15H,9-13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMPQOSAKYICIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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